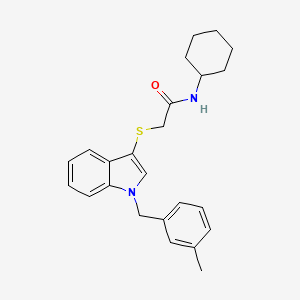

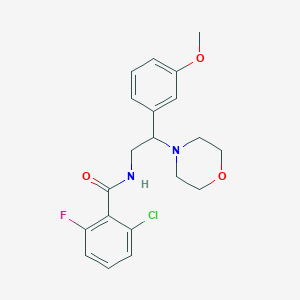

1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide" is a structurally complex molecule that appears to be related to a family of compounds that have been synthesized and studied for various biological activities. The related compounds include derivatives of dihydropyridine, tetrahydroquinoline, and carboxamide, which are often investigated for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a one-pot synthesis approach has been described for the creation of pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, which involves the reaction of N-alkyl-3-oxobutanamides with dibenzoyl-acetylene in the presence of isoquinoline . Another study reports the synthesis of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile and its subsequent hydrolysis to yield a mixture of carboxamide and carboxylic acid derivatives . Additionally, novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives have been synthesized using peptide coupling agents, showing significant anti-proliferative activity .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as NMR analysis and X-ray structural analysis. For example, the NMR analysis was used to confirm the structure of hydrolysis products of a dihydroquinoline derivative , while X-ray structural analysis established the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . These techniques are crucial for understanding the three-dimensional conformation and chemical environment of the molecules.

Chemical Reactions Analysis

The chemical behavior of these compounds under different conditions has been explored. The hydrolysis of nitrile moiety in dihydroquinoline derivatives has been studied, revealing that the reaction's outcome can vary significantly with the change of conditions, such as the use of sulfuric acid or NaOH . The reactivity of these compounds can lead to a variety of products, which can be selectively synthesized based on the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups such as carboxamide, nitrile, and ester groups can affect properties like solubility, reactivity, and potential biological activity. The anti-proliferative properties of some derivatives have been evaluated in vitro, indicating the relevance of these compounds in medicinal chemistry . The synthesis methods can also lead to different isomers, as seen in the diastereoselective synthesis of trans-tetrahydroisoquinolinones, which can have distinct physical and chemical properties .

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research on heterocyclic derivatives, such as the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, demonstrates the broad application of complex molecules in creating a variety of chemical structures. These syntheses involve catalytic reactions under oxidative carbonylation conditions, showcasing the potential for creating pharmacologically active compounds or materials with unique chemical properties (Bacchi et al., 2005).

Multicomponent Synthesis Approaches

The development of multicomponent reactions, such as the synthesis of Pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, underscores the efficiency of creating functionally diverse molecules from simple precursors. This approach is crucial for generating compounds with potential biological activities, highlighting the significance of complex molecules in drug discovery and development (Alizadeh & Zohreh, 2008).

Novel Synthetic Methods and Characterizations

New synthetic methods leading to the creation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives demonstrate the compound's role in exploring novel chemical spaces. Such studies not only expand the repertoire of synthetic chemistry but also open avenues for discovering molecules with unique properties or biological activities (Zaki et al., 2017).

Fluorescent Anion Sensing

The application of bisquinolinium pyridine-2,6-dicarboxamide receptors for fluorescent anion sensing in water illustrates the potential of heterocyclic compounds in analytical chemistry. These molecules' ability to bind and sense anions through fluorescence changes could be pivotal in developing new diagnostic tools or sensors for environmental monitoring (Dorazco‐González et al., 2014).

Antimicrobial Agents

The synthesis of compounds combining quinazolinone and thiazolidinone structures as potential antimicrobial agents underscores the relevance of heterocyclic chemistry in addressing global health challenges. These studies contribute to the ongoing search for new antimicrobial compounds to combat resistant pathogens (Desai et al., 2011).

properties

IUPAC Name |

1-methyl-2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)17-11-5-6-13-10(9-11)4-7-14(20)18-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLLBPISONTFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)